molecular formula C9H4BrNO2 B8566167 4-Bromoquinoline-5,8-dione

4-Bromoquinoline-5,8-dione

Cat. No. B8566167
M. Wt: 238.04 g/mol
InChI Key: VVFJLMJKDHFKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06583150B1

Procedure details

100 mg (0.373 mmol) of 4-bromo-5,8-dimethoxyquinoline are dissolved in 8 mL of CH3CN and 4 mL of water at room temperature. 0.6 g (1.11 mmol) of cerium ammonium nitrate (CAN) is added and the mixture is stirred for 30 min. After evaporating off the CH3CN on a rotary evaporator, 100 mL of water are added and the medium is extracted with CHCl3 (3 times 100 mL). After drying the organic phases over MgSO4 and evaporating off the solvent on a rotary evaporator, 83 mg of quinone are obtained in the form of a pinkish powder.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
cerium ammonium nitrate
Quantity
0.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[C:7]([O:14]C)[CH:8]=[CH:9][C:10]=2[O:12]C)[N:5]=[CH:4][CH:3]=1.O.[N+]([O-])([O-])=O.[NH4+].[Ce]>CC#N>[Br:1][C:2]1[C:11]2[C:10](=[O:12])[CH:9]=[CH:8][C:7](=[O:14])[C:6]=2[N:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=CC=NC2=C(C=CC(=C12)OC)OC
Name
Quantity
8 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
O
Step Three
Name
cerium ammonium nitrate
Quantity
0.6 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+].[Ce]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
After evaporating off the CH3CN
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator, 100 mL of water
ADDITION
Type
ADDITION
Details
are added
EXTRACTION
Type
EXTRACTION
Details
the medium is extracted with CHCl3 (3 times 100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic phases over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporating off the solvent
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator, 83 mg of quinone
CUSTOM
Type
CUSTOM
Details
are obtained in the form of a pinkish powder

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=CC=NC=2C(C=CC(C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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